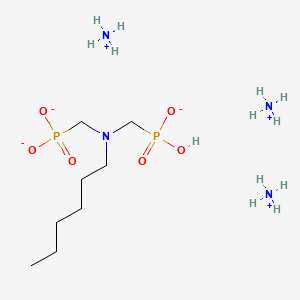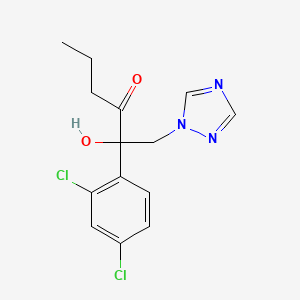
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C15H17Cl2N3O2 It is known for its unique structure, which includes a triazole ring, a dichlorophenyl group, and a hydroxy group
Métodos De Preparación
The synthesis of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This step involves the use of reagents that can introduce the dichlorophenyl moiety into the molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the triazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- include other triazole-containing molecules and compounds with dichlorophenyl groups. Some examples are:
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-1-ol
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
107658-84-4 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O2 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,21H,2-3,7H2,1H3 |
Clave InChI |
GXPWOJXVEFQNGN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


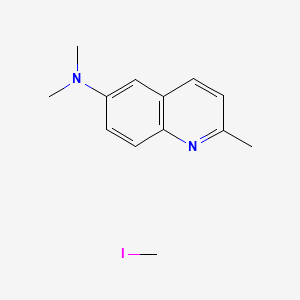

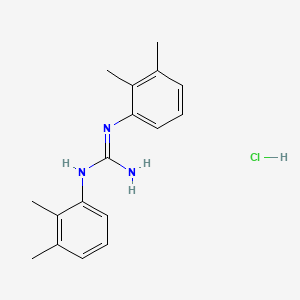

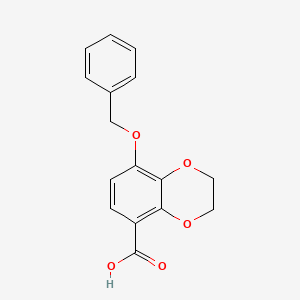
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

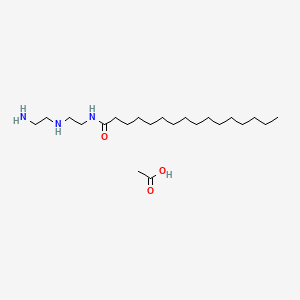
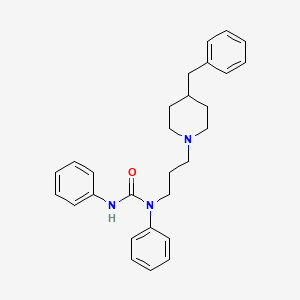

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

